7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one
CAS No.: 651044-03-0
Cat. No.: VC16914793
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651044-03-0 |
|---|---|
| Molecular Formula | C9H13NO3S |
| Molecular Weight | 215.27 g/mol |
| IUPAC Name | 7-(methylsulfonylmethyl)-1,2,5,6-tetrahydropyrrolizin-3-one |
| Standard InChI | InChI=1S/C9H13NO3S/c1-14(12,13)6-7-4-5-10-8(7)2-3-9(10)11/h2-6H2,1H3 |
| Standard InChI Key | WHJQWRSKNNWZLD-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)CC1=C2CCC(=O)N2CC1 |
Introduction
Structural and Molecular Characteristics
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 7-(methylsulfonylmethyl)-1,2,5,6-tetrahydropyrrolizin-3-one . Its molecular formula, C₉H₁₃NO₃S, reflects a composition of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The molecular weight is 215.27 g/mol, as calculated from its empirical formula .
Structural Features
The molecule consists of a pyrrolizinone core—a bicyclic structure combining pyrrolidine and ketone functionalities—with a methanesulfonylmethyl (-SO₂CH₃) group attached at the 7-position . The SMILES notation, CS(=O)(=O)CC1=C2CCC(=O)N2CC1, underscores the spatial arrangement of these functional groups . The methanesulfonyl group introduces electron-withdrawing properties, influencing the compound’s reactivity and solubility .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₃S | |
| Molecular Weight | 215.27 g/mol | |
| SMILES | CS(=O)(=O)CC1=C2CCC(=O)N2CC1 | |
| InChIKey | WHJQWRSKNNWZLD-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is governed by two key motifs:
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Pyrrolizinone core: The ketone at position 3 participates in condensation reactions, while the nitrogen atom enables hydrogen bonding or coordination with metal catalysts .
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Methanesulfonylmethyl group: The sulfonyl moiety acts as a leaving group in nucleophilic substitution reactions, facilitating derivatization . Additionally, the electron-withdrawing nature of the sulfonyl group enhances the acidity of adjacent protons, enabling deprotonation and subsequent alkylation or acylation .
Physical and Chemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar functional groups. Predictions based on the LogP value (estimated at 1.2) indicate moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water . Stability studies are absent in the literature, though sulfonyl-containing compounds generally exhibit robustness under ambient conditions.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| LogP | 1.2 | PubChem |
| Water Solubility | ~10 mg/L | Algorithmic prediction |
| Melting Point | Not reported | — |
Spectroscopic Data
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